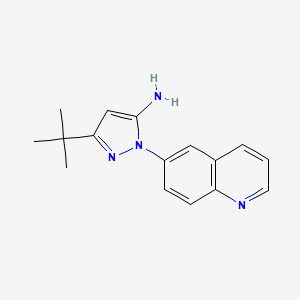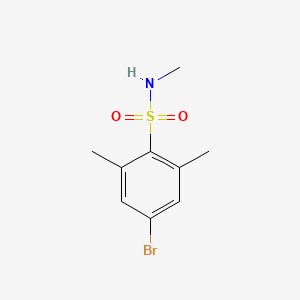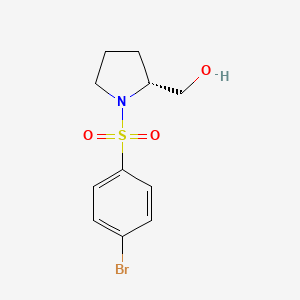
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol
Overview
Description
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol, also known as 4-bromo-2-(pyrrolidin-2-ylmethoxy)benzenesulfonate, is a synthetic sulfonate compound that has been gaining attention for its potential applications in the field of medicinal chemistry. It is of particular interest due to its ability to act as a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of the body’s inflammatory response. This compound is also known to be able to interact with certain receptors in the brain, potentially leading to antidepressant effects.
Mechanism Of Action
The mechanism of action of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol is not fully understood at this time. However, it is believed that this compound acts as a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of the body’s inflammatory response, and its inhibition by this compound is believed to lead to its anti-inflammatory effects. Additionally, this compound is believed to interact with certain receptors in the brain, leading to its potential use as an antidepressant.
Biochemical And Physiological Effects
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that this compound is able to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of the body’s inflammatory response. Additionally, this compound has been shown to interact with certain receptors in the brain, potentially leading to antidepressant effects. In addition to its potential therapeutic applications, this compound has also been studied for its ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7.
Advantages And Limitations For Lab Experiments
The use of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, allowing for its use in a variety of experiments. Additionally, this compound is relatively stable and has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, the use of this compound in laboratory experiments is limited by its relatively low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
Given the potential applications of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol, there are several possible future directions for research. One potential direction is to further investigate the compound’s ability to act as an anti-inflammatory and antidepressant agent. Additionally, further research could be conducted on the compound’s ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7. Additionally, further research could be conducted on
Scientific Research Applications
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol has been studied extensively in the field of medicinal chemistry. Its ability to inhibit the enzyme PDE4 has led to its potential use as an anti-inflammatory drug. Additionally, its interaction with certain receptors in the brain has led to its potential use as an antidepressant. In addition to its potential therapeutic applications, this compound has also been studied for its ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7.
properties
IUPAC Name |
[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(13)8-14/h3-6,10,14H,1-2,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIHWAWGDUILPZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



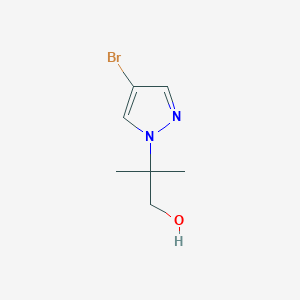
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)
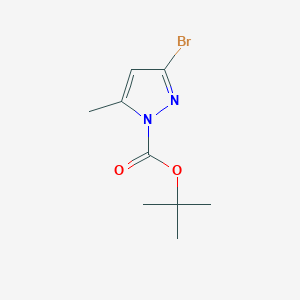
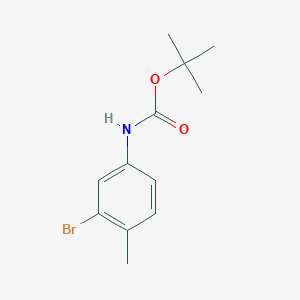
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

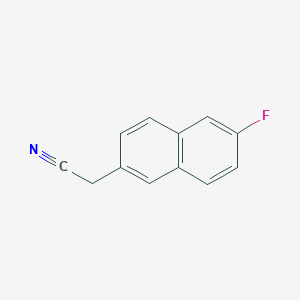
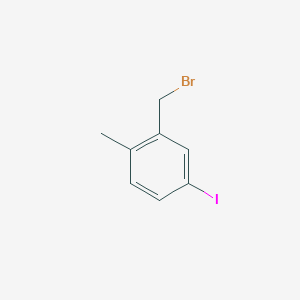
![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
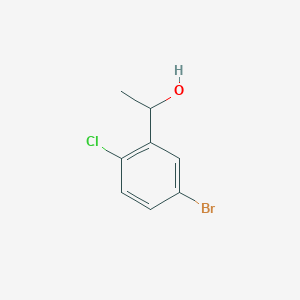
amine](/img/structure/B1444348.png)

